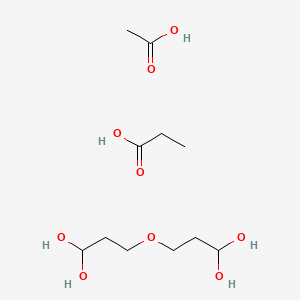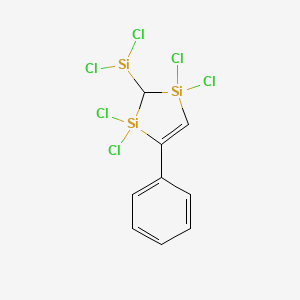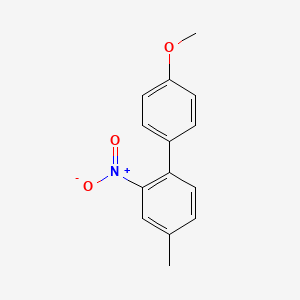![molecular formula C16H26N2O B12528614 N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide CAS No. 828911-66-6](/img/structure/B12528614.png)
N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylaminoethyl group attached to a dimethylphenylacetamide core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide typically involves the reaction of 4-amino-N-[2-(diethylamino)ethyl]benzamide with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the acetylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways
Wirkmechanismus
The mechanism of action of N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-N-[2-(diethylamino)ethyl]benzamide
- 2-Diethylaminoethyl 4-nitrobenzoate
- N-[2-(Diethylamino)ethyl]-4-ethoxybenzamide hydrochloride
Uniqueness
N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide stands out due to its unique structural features, which confer specific chemical and biological properties. Its diethylaminoethyl group and dimethylphenylacetamide core make it particularly versatile in various chemical reactions and applications .
This compound’s distinctiveness lies in its ability to participate in a wide range of chemical reactions and its potential applications in diverse scientific fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable tool in research and development.
Eigenschaften
CAS-Nummer |
828911-66-6 |
|---|---|
Molekularformel |
C16H26N2O |
Molekulargewicht |
262.39 g/mol |
IUPAC-Name |
N-[4-[2-(diethylamino)ethyl]-2,5-dimethylphenyl]acetamide |
InChI |
InChI=1S/C16H26N2O/c1-6-18(7-2)9-8-15-10-13(4)16(11-12(15)3)17-14(5)19/h10-11H,6-9H2,1-5H3,(H,17,19) |
InChI-Schlüssel |
LDPDEHMUCDFKEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCC1=C(C=C(C(=C1)C)NC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



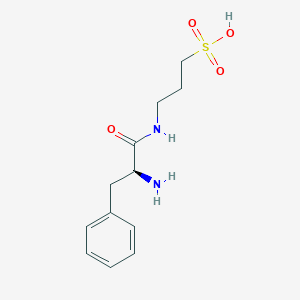
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 2-iodo-4-methyl-3-(3-pyridinyl)-](/img/structure/B12528543.png)
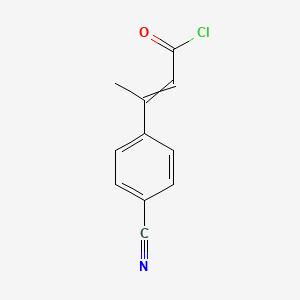
![Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate](/img/structure/B12528553.png)

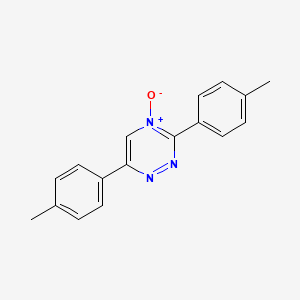
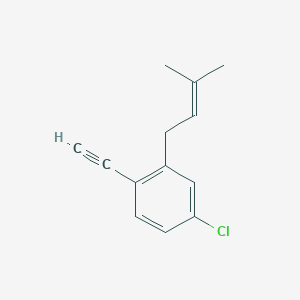
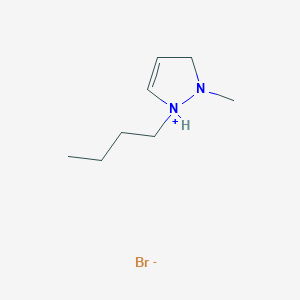
![N,N-Dibutyl[bis(dibutylamino)]methaniminium iodide](/img/structure/B12528581.png)

